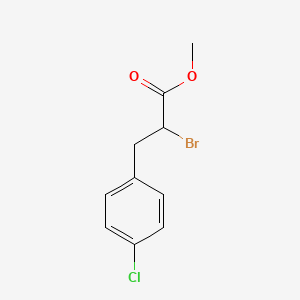

Methyl 2-bromo-3-(4-chlorophenyl)propanoate

Description

Contextualization within Halogenated Propanoates and Aromatic Esters

Halogenated propanoates are a class of organic compounds that feature a three-carbon carboxylate structure with one or more halogen substituents. The nature and position of the halogen atom(s) significantly influence the chemical reactivity of these molecules. The presence of a bromine atom at the α-position to the carbonyl group, as seen in the title compound, is particularly significant. This α-bromo ester functionality is a well-established reactive handle in organic synthesis, susceptible to nucleophilic substitution reactions.

Aromatic esters, on the other hand, are characterized by the presence of an ester group attached to an aromatic ring system, either directly or through an aliphatic chain. These compounds are ubiquitous in nature and are widely used in the fragrance, flavor, and pharmaceutical industries. The 4-chlorophenyl group in Methyl 2-bromo-3-(4-chlorophenyl)propanoate not only imparts aromatic character but also introduces a chloro-substituent, which can influence the electronic properties of the benzene (B151609) ring and serve as a site for further chemical modification.

The synthetic utility of this compound stems from the strategic placement of its functional groups. The α-bromo position is electrophilic and readily undergoes substitution with a variety of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functionalities at this position.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols. The 4-chlorophenyl group can participate in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of new carbon-carbon bonds and the construction of more elaborate molecular frameworks. This multi-functionality makes it a valuable precursor for the synthesis of complex target molecules, potentially including pharmaceutical and agrochemical agents.

The synthesis and application of halogenated esters and aromatic compounds have a rich history in organic chemistry. The development of methods for the selective halogenation of carboxylic acids, such as the Hell-Volhard-Zelinsky reaction, provided access to α-halo acids, which are precursors to α-halo esters. This reaction, first reported in the 1880s, involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEUZAXHZDPWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273778 | |

| Record name | Methyl α-bromo-4-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7141-89-1 | |

| Record name | Methyl α-bromo-4-chlorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7141-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-bromo-4-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for Methyl 2 Bromo 3 4 Chlorophenyl Propanoate

Direct Halogenation and Esterification Strategies

A common and straightforward approach to synthesizing the target compound involves a sequential process: the bromination of a precursor molecule followed by esterification. This strategy allows for controlled functionalization at specific molecular sites.

The key precursor for this pathway is 3-(4-chlorophenyl)propanoic acid. The primary challenge is the selective bromination at the α-carbon (the carbon adjacent to the carboxylic acid group). The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method for this transformation. This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol. This enol subsequently reacts with bromine to afford the α-bromo acyl bromide, which can then be converted to the desired α-bromo carboxylic acid upon workup.

Another common brominating agent is N-bromosuccinimide (NBS), which is known for its ability to act as a convenient and low-cost halogenation reagent. nih.gov While often used for allylic and benzylic bromination, under specific conditions, it can also be employed for the α-bromination of carboxylic acid derivatives.

Table 1: Comparison of Alpha-Bromination Methods for Carboxylic Acids

| Method | Brominating Agent | Catalyst/Reagent | Key Intermediate |

|---|---|---|---|

| Hell-Volhard-Zelinsky | Bromine (Br₂) | Phosphorus Tribromide (PBr₃) | Acyl bromide |

Once the precursor, 2-bromo-3-(4-chlorophenyl)propanoic acid, is synthesized, the next step is esterification to form the methyl ester.

Fischer Esterification : This is a widely used acid-catalyzed esterification method. The α-bromo carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemguide.co.uk The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the product side. ceon.rs This method is generally effective, as the reactivity of the acyl carbon is significantly higher than the alkyl carbon bearing the bromine, minimizing side reactions like Sₙ2 substitution by the alcohol. chemicalforums.com

Lewis Acid Catalysis : Lewis acids like titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂) can also effectively catalyze the esterification. google.com For instance, a method for synthesizing a similar compound, methyl α-bromo-2-chlorophenylacetate, involves an ester exchange reaction catalyzed by a Lewis acid, achieving high yields. google.com

Use of Triphenylphosphine and N-halosuccinimides : An alternative method involves the reaction of carboxylic acids with alcohols in the presence of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS). However, a significant drawback of this method is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to remove during purification. nih.gov

Table 2: Esterification Conditions for 2-bromo-3-(4-chlorophenyl)propanoic acid

| Method | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Good to High |

Multi-Component and Cascade Reaction Approaches

More advanced synthetic strategies aim to construct the target molecule in fewer steps by combining multiple reactions in a single pot or through a cascade sequence, enhancing efficiency.

While less direct, it is conceivable to construct the carbon skeleton through condensation reactions followed by functional group manipulations. For example, a Knoevenagel condensation of 4-chlorobenzaldehyde with a malonic ester derivative could form the basic C-C framework. Subsequent steps involving decarboxylation, reduction of the resulting double bond, and the introduction of the α-bromo group would be required to reach the final product.

An alternative pathway can begin with an unsaturated precursor, such as methyl 4-chlorocinnamate. This approach leverages the reactivity of the carbon-carbon double bond. A potential sequence involves the hydrobromination of the double bond followed by α-bromination. However, a more direct approach is a bromoesterification reaction. While specific examples for this exact substrate are not prevalent, the general methodology of reacting an α,β-unsaturated ester with a bromine source and an alcohol can lead to the formation of α-bromo-β-alkoxy esters. A subsequent elimination or substitution would be needed to arrive at the target structure. The synthesis of α-bromo-α,β-unsaturated esters from aldehydes and haloylides via the Wittig reaction is a well-established method, which could potentially be adapted. nih.gov

Catalytic Methodologies in Compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of the synthesis of Methyl 2-bromo-3-(4-chlorophenyl)propanoate.

Acid Catalysis in Esterification : As mentioned, both Brønsted acids (like H₂SO₄) and Lewis acids (like TiCl₄, ZnCl₂) are pivotal in catalyzing the esterification of the carboxylic acid precursor. chemguide.co.ukgoogle.com N-bromosuccinimide has also been reported as an efficient metal-free catalyst for the direct esterification of various carboxylic acids. nih.gov The catalytic mechanism in Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.uk

Catalysis in Bromination : The Hell-Volhard-Zelinsky reaction relies on a catalytic amount of phosphorus (or PBr₃) to generate the reactive acyl bromide intermediate. This is essential for the subsequent enolization and α-bromination to occur.

Phase Transfer Catalysis : In related syntheses, such as the enantioselective alkylation of alanine esters, phase transfer catalysts have been employed effectively. nih.gov Such methodologies could potentially be adapted for the synthesis of the target compound, particularly for stereoselective variations, by facilitating the reaction between reactants in different phases.

The development of novel catalytic systems, including dual photoredox/cobalt catalysis for hydrohalogenation of alkenes, points towards modern strategies that could be applied to functionalize olefinic precursors in the synthesis of complex alkyl halides. organic-chemistry.org

Lewis Acid Catalysis in Ester Exchange Reactions

Lewis acid catalysis is a powerful tool for promoting esterification and transesterification reactions. These reactions are crucial for the formation of the methyl ester group in the target molecule. Lewis acids activate the carbonyl group of a carboxylic acid or an existing ester, rendering it more susceptible to nucleophilic attack by an alcohol.

In a relevant synthetic approach for a structurally similar compound, methyl α-bromo-2-chlorophenylacetate, a transesterification reaction is employed under Lewis acid catalysis. This method involves the reaction of the corresponding α-bromo acid with methyl acetate. The use of a Lewis acid catalyst accelerates this reversible reaction towards the desired product. Several Lewis acids have been demonstrated to be effective for this transformation, including titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), and magnesium perchlorate (Mg(ClO₄)₂).

The reaction conditions and yields for this analogous synthesis highlight the efficiency of Lewis acid catalysis. For instance, using titanium tetrachloride as a catalyst with a mole ratio of 0.04:1 relative to the α-bromo acid, a yield of 93.37% can be achieved with a reaction time of 4 hours. This demonstrates a significant improvement over traditional acid catalysis, which may require longer reaction times and can be complicated by side reactions.

Table 1: Lewis Acid Catalysis in a Transesterification for a Structurally Similar α-Bromo Ester

| Lewis Acid Catalyst | Reactant Mole Ratio (Catalyst:Acid) | Reaction Time (hours) | Product Purity (HPLC) | Yield (%) |

|---|---|---|---|---|

| Titanium tetrachloride | 0.04:1 | 4 | 99.6% | 93.37% |

This data is for the synthesis of methyl α-bromo-2-chlorophenylacetate and is presented as an illustrative example of Lewis acid catalysis in similar systems.

Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. While a direct transition metal-catalyzed synthesis of this compound is not extensively documented, several established methods for the synthesis of related α-halo esters and arylpropanoates suggest plausible synthetic routes.

One potential strategy involves the use of copper catalysis in an atom transfer radical addition (ATRA) reaction. This approach could be adapted to introduce the bromo-ester functionality to a styrene derivative. Transition metal catalysts, particularly those based on palladium, nickel, and copper, are instrumental in cross-coupling reactions which could be employed to form the C-C bond between the aromatic ring and the propanoate backbone. For instance, a Suzuki or Heck coupling reaction could be envisioned as a key step in the synthesis.

Furthermore, the Reformatsky reaction, which traditionally uses zinc, can be influenced by the presence of transition metal catalysts to form β-hydroxy esters from α-haloesters and carbonyl compounds. Subsequent manipulation of the resulting hydroxyl group could lead to the desired product. The versatility of transition metal catalysis allows for a wide range of substrates and reaction conditions to be employed, offering a rich field for the development of novel synthetic pathways to this compound.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key considerations include the use of safer solvents, maximization of atom economy, and improvement of energy efficiency.

Solvent-Free Reaction Conditions

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free, or mechanochemical, synthesis offers a compelling alternative. In this approach, mechanical force, such as grinding or milling, is used to initiate chemical reactions between solid reactants.

A notable example in a related field is the mechanochemical synthesis of α-halo alkylboronic esters. This method proceeds without the need for a solvent or an external catalyst, relying on the mechanical energy to generate reactive intermediates. This sustainable methodology is characterized by short reaction times and a simplified work-up procedure, making it an attractive approach from both an environmental and economic standpoint. The application of such solvent-free techniques to the synthesis of this compound could significantly enhance its green profile.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%, meaning that all reactant atoms are found in the product, with no byproducts.

Esterification reactions, such as the Fischer esterification, are a common method for synthesizing esters. However, these reactions produce water as a byproduct, which lowers the atom economy. The theoretical atom economy of a Fischer esterification to produce this compound from 2-bromo-3-(4-chlorophenyl)propanoic acid and methanol can be calculated as follows:

Table 2: Theoretical Atom Economy for the Fischer Esterification of 2-bromo-3-(4-chlorophenyl)propanoic acid

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | |

|---|---|---|---|---|

| 2-bromo-3-(4-chlorophenyl)propanoic acid | 263.52 | This compound | 277.55 | |

| Methanol | 32.04 | Water | 18.02 | |

| Total Reactant Mass | 295.56 | Total Product Mass | 295.57 |

| Atom Economy (%) | (277.55 / 295.56) x 100 = 93.9% | | | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 3 4 Chlorophenyl Propanoate

Nucleophilic Substitution Reactions

The presence of both a bromine atom alpha to a carbonyl group and a methyl ester functionality makes the compound susceptible to nucleophilic attack at two distinct sites. The specific reaction pathway often depends on the nature of the nucleophile and the reaction conditions employed.

α-Bromine Displacement Reactions

The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group of the ester. This structural feature makes the α-bromine an excellent leaving group in nucleophilic substitution reactions. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced in a single, concerted step.

This reactivity is crucial for the synthesis of a variety of derivatives. For instance, reaction with nitrogen-based nucleophiles like amines or azides can introduce amino functionalities, leading to the formation of substituted amino acid precursors such as Methyl 2-amino-3-(4-chlorophenyl)propanoate. Similarly, reaction with oxygen nucleophiles (e.g., hydroxides, alkoxides) or sulfur nucleophiles (e.g., thiolates) can yield α-hydroxy or α-thio derivatives, respectively. The stereochemistry of the reaction is a key consideration, as the SN2 mechanism results in an inversion of configuration at the α-carbon.

Ester Group Reactivity and Transesterification Pathways

The ester functional group in Methyl 2-bromo-3-(4-chlorophenyl)propanoate can undergo nucleophilic acyl substitution. A prominent example of this is transesterification, where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol (R'-OH). This equilibrium-driven process can be catalyzed by either acids or bases. wikipedia.org

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.comyoutube.com In basic catalysis, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide, which then attacks the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the displaced methanol (B129727) is removed from the reaction mixture. wikipedia.org A variety of catalysts can be employed for this transformation.

| Catalyst Type | Specific Catalyst Examples | Typical Reaction Conditions |

|---|---|---|

| Acid Catalysts | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Scandium(III) triflate (Sc(OTf)₃) | Heating in excess alcohol (e.g., ethanol, isopropanol) |

| Base Catalysts | Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt), Potassium Hydroxide (B78521) (KOH) | Room temperature or gentle heating in the corresponding alcohol |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Mild conditions, often at room temperature |

| Heterogeneous Catalysts | Silica Chloride, Zinc Clusters | Refluxing in the desired alcohol or solvent |

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The 4-chlorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. adichemistry.com The rate and regioselectivity (the position of substitution) of these reactions are dictated by the electronic properties of the substituents already present on the ring: the chloro group and the 2-bromo-3-(methoxycarbonyl)propyl group.

The chloro group is a weakly deactivating but ortho, para-directing substituent. pressbooks.pubminia.edu.eg It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the positions ortho and para to itself through resonance donation of its lone pair electrons. pressbooks.pubchemistrytalk.org The 2-bromo-3-(methoxycarbonyl)propyl group, attached at position 1, is considered a deactivating and meta-directing group due to the electron-withdrawing inductive effect of the alkyl chain and the ester functionality.

When both groups are present, their directing effects must be considered together. The chlorine is at position 4. The positions ortho to the chlorine (positions 3 and 5) are also meta to the alkyl substituent. The position para to the chlorine is occupied by the alkyl substituent. Therefore, electrophilic attack is most likely to occur at positions 3 and 5, as these positions are activated by the resonance effect of the chlorine and are the meta positions relative to the deactivating alkyl group.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -Cl (Chloro) | 4 | Inductive: Withdrawing Resonance: Donating | Weakly Deactivating | Ortho, Para (positions 3, 5) |

| -CH₂CH(Br)COOCH₃ | 1 | Inductive: Withdrawing | Deactivating | Meta (positions 3, 5) |

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce another halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group. wikipedia.orgmasterorganicchemistry.com However, Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings. libretexts.orgyoutube.com

Radical Reactions and Their Applications

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a carbon-centered radical. This reactivity makes it a suitable initiator for controlled radical polymerization processes, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.org

In ATRP, a transition metal complex (commonly copper-based) reversibly abstracts the bromine atom from the initiator molecule. youtube.com This process generates a radical that can then add to monomer units (e.g., styrenes, acrylates). The reversible nature of the bromine atom transfer between the dormant polymer chain and the catalyst complex allows for the controlled growth of polymer chains, resulting in polymers with well-defined molecular weights and low dispersity. cmu.edu The use of an α-bromo ester like this compound as an initiator is advantageous because the ester group stabilizes the adjacent radical.

Addition and Elimination Reactions

Under the influence of a base, this compound can undergo an elimination reaction, specifically dehydrobromination. In this process, a proton from the carbon adjacent to the bromo-substituted carbon (the β-carbon) is removed by the base, leading to the expulsion of the bromide ion and the formation of a double bond. This results in the formation of Methyl 2-(4-chlorophenyl)acrylate or Methyl 3-(4-chlorophenyl)acrylate, depending on which proton is removed. The formation of the α,β-unsaturated ester is often favored due to the conjugation of the new double bond with the carbonyl group of the ester, which provides extra stability.

Once the unsaturated ester is formed, it can then participate in various addition reactions across the carbon-carbon double bond. These include catalytic hydrogenation to saturate the bond or Michael additions, where nucleophiles add to the β-carbon of the conjugated system.

Rearrangement Pathways and Their Products

While less common for this specific substrate, α-halo esters can be involved in rearrangement reactions under certain conditions. One potential pathway is a Favorskii-type rearrangement. The classical Favorskii rearrangement involves the treatment of α-halo ketones with a base to form a cyclopropanone (B1606653) intermediate, which then opens to yield a rearranged carboxylic acid derivative. adichemistry.comwikipedia.org

For an α-bromo ester like this compound, treatment with a strong, non-nucleophilic base could potentially lead to the formation of an enolate. Intramolecular displacement of the bromide by the enolate could theoretically form a cyclopropanone-like intermediate (a cyclopropane (B1198618) ring fused with the ester). Subsequent nucleophilic attack (e.g., by an alkoxide) and ring-opening would lead to a rearranged ester product. This pathway is speculative for this specific compound but represents a known reactivity pattern for related α-halo carbonyl compounds. nrochemistry.comorganic-chemistry.org

Methyl 2 Bromo 3 4 Chlorophenyl Propanoate As a Strategic Building Block in Advanced Organic Synthesis

Precursors for Substituted Propanoic Acid Derivatives

Methyl 2-bromo-3-(4-chlorophenyl)propanoate serves as an excellent starting material for a wide array of substituted propanoic acid derivatives. The alpha-bromo group is readily displaced by various nucleophiles, enabling the synthesis of molecules with modified side chains. This reactivity is fundamental to its utility as a precursor.

Nucleophilic Substitution Reactions:

The primary route to derivatization involves the SN2 (bimolecular nucleophilic substitution) reaction at the alpha-carbon. A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Synthesis of α-Hydroxy and α-Alkoxy Derivatives: Reaction with hydroxide (B78521) ions or alkoxides yields the corresponding α-hydroxy or α-alkoxy propanoates. These transformations are typically carried out under basic conditions.

Synthesis of α-Amino Derivatives: Amines and ammonia (B1221849) can act as nucleophiles to produce α-amino propanoates, which are precursors to valuable amino acids and their derivatives.

Synthesis of α-Thio Derivatives: Thiolates can displace the bromide to form α-thioether propanoates.

The general scheme for these substitutions is presented below:

| Nucleophile (Nu⁻) | Reagent Example | Product: Methyl 2-(Nu)-3-(4-chlorophenyl)propanoate |

| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 2-hydroxy-3-(4-chlorophenyl)propanoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 2-methoxy-3-(4-chlorophenyl)propanoate |

| Amine | Ammonia (NH₃) | Methyl 2-amino-3-(4-chlorophenyl)propanoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 2-(phenylthio)-3-(4-chlorophenyl)propanoate |

These reactions highlight the compound's role in accessing a diverse range of functionalized propanoic acid esters, which can be further hydrolyzed to the corresponding carboxylic acids if desired.

Synthon for Carbon-Carbon Bond Formation in Complex Molecules

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. This compound is a valuable synthon for such transformations, primarily through its reactions with carbon-based nucleophiles.

Reactions with Organometallic Reagents and Enolates:

Organocuprates (Gilman reagents) and other soft carbon nucleophiles can effectively displace the alpha-bromine to forge new C-C bonds. Similarly, stabilized carbanions, such as those derived from malonic esters or beta-keto esters (enolates), can be alkylated using this compound.

Example Reaction: Alkylation of Diethyl Malonate

In a classic example of C-C bond formation, the enolate of diethyl malonate can be alkylated with this compound. This reaction builds a more complex carbon framework that can be further manipulated.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Diethyl malonate | Sodium Ethoxide (NaOEt) | Triethyl 1-(2-(4-chlorophenyl)-1-methoxycarbonylethyl)propane-1,3-dicarboxylate |

This type of reaction is instrumental in synthesizing precursors for polyfunctionalized molecules and is a testament to the compound's utility in assembling intricate carbon skeletons.

Intermediate in the Synthesis of Targeted Organic Compounds

The derivatives obtained from this compound are often not the final products but are key intermediates on the path to more complex, targeted organic compounds with specific biological or material properties.

The initial substitution products can undergo further chemical modifications to tailor them for specialized applications. The ester functionality can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. These transformations dramatically increase the molecular diversity accessible from the parent building block.

For instance, the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals, can be envisioned. An α-amino derivative could potentially undergo intramolecular cyclization to form lactams, or an α-hydroxy acid could be cyclized to form lactones.

This compound is a building block that allows for the strategic introduction of a 3-(4-chlorophenyl)propanoate moiety into a larger, polyfunctional molecule. The bromine at the C-2 position serves as a handle for connecting this fragment to other parts of a target molecule. This is particularly relevant in the synthesis of pharmacologically active agents, where specific arylpropanoic acid substructures are known to be important for biological activity. The 4-chlorophenyl group itself can influence the electronic and lipophilic properties of the final compound, which is a critical aspect of drug design.

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique reactivity of this compound also makes it a candidate for the development of new synthetic methods. Its structure is well-suited for exploring novel transition-metal-catalyzed cross-coupling reactions or organocatalytic asymmetric transformations.

For example, researchers could develop stereoselective substitution reactions where the incoming nucleophile is directed to one face of the molecule, leading to the formation of a single enantiomer. Given the importance of chirality in bioactive molecules, the development of such asymmetric methodologies using this substrate would be of significant interest. The combination of the reactive C-Br bond and the nearby ester group provides a platform for testing the efficacy of new catalytic systems designed for creating chiral centers.

Stereochemical Aspects in the Chemistry of Methyl 2 Bromo 3 4 Chlorophenyl Propanoate

Chirality of the α-Brominated Carbon Center

The structure of Methyl 2-bromo-3-(4-chlorophenyl)propanoate features a chiral center at the second carbon atom (C2), the α-carbon, which is bonded to four different substituents: a hydrogen atom, a bromine atom, a methoxycarbonyl group (-COOCH₃), and a 4-chlorobenzyl group (-CH₂-C₆H₄-Cl). The presence of this stereocenter means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)-Methyl 2-bromo-3-(4-chlorophenyl)propanoate.

The spatial arrangement of the substituents around this chiral center is crucial as it dictates the molecule's optical activity—its ability to rotate plane-polarized light. The specific rotation of each enantiomer is equal in magnitude but opposite in direction. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by correlation with compounds of known stereochemistry.

Asymmetric Synthesis Approaches to Enantiopure Derivatives

The synthesis of enantiomerically pure forms of this compound is a significant challenge in synthetic organic chemistry. The selective synthesis of one enantiomer over the other, known as asymmetric synthesis, is critical for applications where a specific stereoisomer is required.

Chiral Auxiliaries and Their Application

One established method for achieving stereocontrol is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a subsequent reaction in a diastereoselective manner.

In the context of synthesizing enantiopure this compound, a potential strategy would involve the following steps:

Attachment of a Chiral Auxiliary: The precursor, 3-(4-chlorophenyl)propanoic acid, would be coupled with a chiral auxiliary, for instance, an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide.

Diastereoselective Bromination: The resulting chiral amide enolate would then be subjected to bromination. The steric hindrance imposed by the chiral auxiliary would favor the approach of the bromine source from one face of the enolate, leading to the preferential formation of one diastereomer of the α-bromo amide.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the brominated product to yield the desired enantiomerically enriched 2-bromo-3-(4-chlorophenyl)propanoic acid, which can then be esterified to the methyl ester.

The effectiveness of this approach is contingent on the choice of the chiral auxiliary and the reaction conditions, which influence the degree of diastereoselectivity.

Table 1: Hypothetical Diastereoselectivity in the Bromination of a Chiral Amide Derivative of 3-(4-chlorophenyl)propanoic Acid

| Chiral Auxiliary | Brominating Agent | Diastereomeric Ratio (d.r.) |

| (R)-4-benzyl-2-oxazolidinone | NBS | 95:5 |

| (S)-4-isopropyl-2-oxazolidinone | Br₂ | 92:8 |

| (1R,2S)-Pseudoephedrine | NBS | 90:10 |

Note: This table is illustrative and based on typical selectivities observed in similar systems.

Enantioselective Catalysis in Bromination and Esterification

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis. This strategy employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer.

For the synthesis of this compound, two key steps could be rendered enantioselective:

Enantioselective Bromination: A chiral catalyst, such as a chiral amine or a transition metal complex with a chiral ligand, could be used to catalyze the bromination of a suitable precursor, like methyl 3-(4-chlorophenyl)propanoate. The catalyst would transiently interact with the substrate to create a diastereomeric transition state, leading to the preferential formation of one enantiomer.

Enantioselective Esterification: Alternatively, an enantioselective resolution of racemic 2-bromo-3-(4-chlorophenyl)propanoic acid could be achieved through enzyme-catalyzed esterification. Lipases are known to exhibit high enantioselectivity in the esterification of chiral carboxylic acids, preferentially converting one enantiomer to the ester and leaving the other unreacted.

Diastereoselective Reactions Involving the Compound

When an enantiomerically pure form of this compound reacts with another chiral molecule, diastereomers are formed. The stereochemical outcome of such reactions is governed by the inherent chirality of both reactants.

For instance, the reaction of (R)-Methyl 2-bromo-3-(4-chlorophenyl)propanoate with a chiral nucleophile, such as (S)-1-phenylethanamine, would lead to the formation of two diastereomeric products: (R,S) and (R,R) N-(1-phenylethyl)-2-amino-3-(4-chlorophenyl)propanoate. The relative amounts of these diastereomers would depend on the steric and electronic interactions in the transition state. This diastereoselectivity can be influenced by factors such as the solvent, temperature, and the presence of additives.

Stereochemical Implications in Reaction Mechanisms (e.g., SN1, SN2)

The α-bromo ester functionality in this compound makes it susceptible to nucleophilic substitution reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.

SN2 Mechanism: In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group (backside attack). This concerted mechanism results in an inversion of the stereochemical configuration at the chiral center. researchgate.net For example, if (R)-Methyl 2-bromo-3-(4-chlorophenyl)propanoate undergoes an SN2 reaction with a nucleophile, the product will have the (S) configuration. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of products with both retention and inversion of configuration. If the substrate is optically active, an SN1 reaction typically results in a racemic or partially racemized product. The likelihood of an SN1 pathway for this compound would be influenced by the stability of the secondary carbocation and the nature of the solvent.

Table 2: Predicted Stereochemical Outcome of Nucleophilic Substitution Reactions

| Starting Material Configuration | Reaction Mechanism | Product Configuration |

| (R) | SN2 | (S) - Inversion |

| (S) | SN2 | (R) - Inversion |

| (R) | SN1 | Racemic (R/S) |

| (S) | SN1 | Racemic (R/S) |

Note: This table illustrates the general principles of stereochemical outcomes in SN1 and SN2 reactions.

Advanced Spectroscopic and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Methyl 2-bromo-3-(4-chlorophenyl)propanoate, distinct signals are expected for each unique proton environment. The protons on the aromatic ring, the methoxy (B1213986) group, and the aliphatic backbone will resonate at characteristic chemical shifts (δ), measured in parts per million (ppm).

Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be deshielded compared to the protons meta to it.

Aliphatic Protons: The two protons of the CH₂ group and the single proton of the CHBr group form an AMX spin system.

The CHBr proton (methine proton) is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent CH₂ group. Its position will be significantly downfield (expected around δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and ester group.

The CH₂ protons (methylene protons) are diastereotopic and will appear as two separate signals, each as a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the CHBr proton. These are expected in the δ 3.2-3.8 ppm range.

Methyl Protons: The methyl ester (OCH₃) protons will appear as a sharp singlet, typically in the region of δ 3.7-3.9 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (2H, ortho to Cl) | 7.2-7.4 | Doublet | ~8-9 Hz |

| Aromatic (2H, meta to Cl) | 7.1-7.3 | Doublet | ~8-9 Hz |

| CHBr | 4.5-5.0 | Doublet of Doublets (dd) | J_vicinal1, J_vicinal2 |

| CH₂ (diastereotopic H_a) | 3.4-3.8 | Doublet of Doublets (dd) | J_geminal, J_vicinal1 |

| CH₂ (diastereotopic H_b) | 3.2-3.6 | Doublet of Doublets (dd) | J_geminal, J_vicinal2 |

| OCH₃ | 3.7-3.9 | Singlet | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear at the downfield end of the spectrum, typically in the δ 168-172 ppm region.

Aromatic Carbons: The 4-chlorophenyl group will show four distinct signals: one for the carbon bearing the chlorine (C-Cl), one for the carbon attached to the propyl chain (ipso-carbon), and two for the CH carbons. The C-Cl carbon signal will be in the δ 132-136 ppm range, while the other aromatic carbons will resonate between δ 128-135 ppm.

Aliphatic Carbons: The carbon attached to the bromine (CHBr) will be found around δ 45-55 ppm. The methylene (B1212753) carbon (CH₂) will resonate further upfield, around δ 38-45 ppm.

Methyl Carbon: The methyl ester carbon (OCH₃) will appear in the δ 52-55 ppm range. libretexts.org

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 168-172 |

| C-Cl (Aromatic) | 132-136 |

| C-ipso (Aromatic) | 135-140 |

| CH (Aromatic, 2C) | 129-132 |

| CH (Aromatic, 2C) | 128-130 |

| OCH₃ | 52-55 |

| CHBr | 45-55 |

| CH₂ | 38-45 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected. A key feature would be the isotopic pattern of this molecular ion. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4). wpmucdn.com

Expected Fragmentation Pattern

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the methoxy radical (•OCH₃): This would result in a prominent peak at [M-31]⁺.

Loss of the carbomethoxy group (•COOCH₃): Leading to a fragment at [M-59]⁺.

Alpha-cleavage: Cleavage of the C-C bond between the CHBr and the CH₂ group.

Benzylic cleavage: Cleavage of the bond between the CH₂ and the aromatic ring would yield a tropylium-like cation if rearrangement occurs.

Loss of a bromine radical (•Br): This would lead to a peak at [M-79/81]⁺.

Loss of a chlorine radical (•Cl): This is less common than C-Br cleavage but may be observed, resulting in a peak at [M-35/37]⁺. miamioh.edulibretexts.org

Predicted Key Mass Fragments

| m/z Value | Proposed Fragment Identity | Significance |

| 292/294/296 | [C₁₀H₁₀BrClO₂]⁺ | Molecular Ion ([M]⁺) |

| 261/263/265 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 233/235/237 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |

| 213/215 | [M - Br]⁺ | Loss of bromine radical |

| 125/127 | [C₇H₆Cl]⁺ | Chlorotropylium or related ion |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.

To perform X-ray crystallography on this compound, a single crystal of high quality would be required. If such a crystal were obtained and analyzed, the resulting data would reveal:

Molecular Conformation: The preferred conformation of the propanoate chain relative to the 4-chlorophenyl ring.

Bond Parameters: Precise lengths of the C-Br, C-Cl, C=O, and other bonds, which can offer insights into the electronic nature of the molecule.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if the compound is chiral and crystallized as a single enantiomer or a racemate.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant hydrogen bonds, halogen bonds (e.g., Br•••O, Cl•••O), or π-stacking interactions that stabilize the solid-state structure.

Currently, there are no publicly available crystal structures for this compound. The data that would be obtained from such an analysis are typically presented in a standardized crystallographic information file (CIF) and summarized in tables.

Hypothetical Crystallographic Data Table

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value (e.g., 4) |

| Key Bond Lengths (Å) | C-Br, C-Cl, C=O, C-O |

| Key Bond Angles (°) | O=C-O, C-C-Br, C-C-Ar |

| Torsion Angles (°) | Describing chain conformation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the ester, the aromatic ring, and the carbon-halogen bonds.

C=O Stretch: A very strong and sharp absorption band in the IR spectrum is expected between 1735-1750 cm⁻¹ for the ester carbonyl group. docbrown.inforesearchgate.net This band would likely be weak in the Raman spectrum.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the IR spectrum in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: The C=C stretching vibrations of the 4-chlorophenyl ring would appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: These will appear just below 3000 cm⁻¹.

C-Cl Stretch: A strong band for the C-Cl stretch is expected in the 700-800 cm⁻¹ region in the IR spectrum.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the 500-650 cm⁻¹ region. docbrown.info This band is often more intense in the Raman spectrum than in the IR.

Predicted Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium |

| C=O (Ester) Stretch | 1735-1750 | 1735-1750 | Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O (Ester) Stretch | 1100-1300 | 1100-1300 | Strong (IR) |

| C-Cl Stretch | 700-800 | 700-800 | Strong (IR) |

| C-Br Stretch | 500-650 | 500-650 | Medium (IR), Strong (Raman) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) on Molecular Structure and Conformation

Ab initio calculations, derived from first principles without empirical parameters, and DFT, which incorporates electron correlation at a lower computational cost, are employed to determine optimized molecular geometries. For Methyl 2-bromo-3-(4-chlorophenyl)propanoate, these calculations would involve exploring the potential energy surface by systematically rotating the single bonds, particularly the C-C bonds of the propanoate backbone and the C-C bond connecting the phenyl ring to the main chain. This process identifies the various possible conformers and their relative stabilities. The results of such an analysis for a related compound, (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, have demonstrated the utility of DFT in understanding conformational behavior and structural stability. uh.edu

The calculations would typically be performed using a basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational resources. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, in a study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6–311 G++(d,p) level of theory were used to obtain an optimized molecular structure that was then compared with experimental X-ray diffraction data, showing good agreement. researchgate.net A similar approach for this compound would yield a detailed structural model, providing insights into the spatial arrangement of the chloro, bromo, and ester functional groups.

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenylpropanoate Derivative

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.95 Å |

| O=C-O Bond Angle | ~125° |

| C-C-Br Bond Angle | ~110° |

Frontier Molecular Orbital (FMO) Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to predict and explain the reactivity and selectivity of chemical reactions. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized on the atoms with the highest electron density, such as the oxygen atoms of the ester group and the bromine atom, as well as the π-system of the chlorophenyl ring. Conversely, the LUMO is likely to be centered on the electrophilic sites, such as the carbon atom of the carbonyl group and the carbon atom attached to the bromine, which is susceptible to nucleophilic attack.

The HOMO-LUMO gap provides insights into the molecule's reactivity. For instance, in a study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, a smaller HOMO-LUMO gap was correlated with higher reactivity. researchgate.net Halogen substitutions are known to influence the HOMO and LUMO energy levels, often leading to a stabilization of the LUMO and a reduction in the energy gap, thereby increasing the electrophilic nature of the molecule. uh.edu The presence of both chloro and bromo substituents in this compound would significantly impact its electronic properties and reactivity, which can be quantified through FMO analysis.

Table 2: Representative FMO Data for a Halogenated Aromatic Ester

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, a key reaction of interest would be the nucleophilic substitution at the carbon atom bearing the bromine atom.

A plausible mechanism for the reaction of this compound with a nucleophile would be an S(_N)2 reaction. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry at that center. Computational modeling, using DFT methods, can be employed to map the potential energy surface of this reaction. This involves locating the transition state structure and calculating the activation energy, which is the energy difference between the reactants and the transition state.

For example, computational studies on the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole have successfully elucidated a complex, multi-step reaction pathway involving seleniranium intermediates. docbrown.info Similarly, for this compound, computational modeling could confirm the S(_N)2 pathway, or potentially reveal alternative mechanisms, such as an S(_N)1 reaction involving a carbocation intermediate, depending on the reaction conditions and the nature of the nucleophile. The calculated energy profile would provide a quantitative understanding of the reaction's feasibility and kinetics.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interactions. The MEP map is color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue representing regions of low electron density (positive electrostatic potential). Green and yellow denote areas with intermediate potential.

For this compound, the MEP map would reveal distinct regions of positive and negative potential. The electronegative oxygen atoms of the carbonyl group and the chlorine and bromine atoms would create regions of negative potential (red or yellow), indicating their nucleophilic character. In contrast, the hydrogen atoms and the carbon atom of the carbonyl group would exhibit a positive potential (blue), highlighting their electrophilic nature.

MEP analysis of similar molecules, such as 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been used to identify negative regions associated with electronegative atoms. researchgate.net In the case of this compound, the MEP map would provide a clear visual representation of the molecule's reactivity landscape, guiding the prediction of how it would interact with other reagents. For instance, a nucleophile would be expected to attack the blue regions of positive potential, while an electrophile would be attracted to the red regions of negative potential.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, including NMR chemical shifts ((\delta)), and infrared (IR) and Raman vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral signals.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are then compared with experimental values. Studies on similar compounds have shown that DFT methods can accurately predict NMR chemical shifts, with good correlation between theoretical and experimental data. nih.gov

Similarly, the vibrational frequencies for the IR and Raman spectra of this compound can be calculated using DFT. The theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted spectrum can then be compared with the experimental spectrum, aiding in the assignment of the various vibrational modes, such as the characteristic C=O stretch of the ester, the C-Cl and C-Br stretches, and the various vibrations of the aromatic ring. For instance, a comparison between calculated and experimental IR spectra for other organic molecules has demonstrated the utility of this approach in vibrational analysis. researchgate.net

Table 3: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Aromatic Compound

| Carbon Atom | Experimental (\delta) (ppm) | Calculated (\delta) (ppm) |

|---|---|---|

| C=O | 170.2 | 171.5 |

| C-Cl | 134.8 | 135.2 |

| Aromatic C-H | 129.5 | 130.1 |

| Aromatic C-H | 128.9 | 129.3 |

| C-Br | 45.6 | 46.8 |

| O-CH₃ | 52.8 | 53.4 |

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of α-halo esters often involves reagents and conditions that are environmentally taxing. Future research will prioritize the development of green and sustainable methods for the synthesis of Methyl 2-bromo-3-(4-chlorophenyl)propanoate.

Key areas of development include:

Safer Brominating Agents: Conventional methods may use molecular bromine (Br₂), which is highly toxic and corrosive. nih.gov Research is moving towards the use of alternative, safer brominating agents like N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂). acs.orgresearchgate.netcambridgescholars.com These reagents are typically solids, making them easier and safer to handle than liquid bromine.

Catalytic Processes: The use of catalysts can reduce the amount of reagents needed and minimize waste. For instance, CuBr₂ can act as both a bromide source and a catalyst in the α-halogenation of ketones, a principle that can be extended to esters. researchgate.net

Flow Chemistry: Continuous flow synthesis represents a major advancement in chemical manufacturing safety and efficiency. nih.govresearchgate.net For brominations, flow reactors allow for the in situ generation of hazardous reagents like Br₂ from safer precursors (e.g., HBr and an oxidant like NaOCl). nih.govnih.gov This approach minimizes the amount of hazardous material present at any given time, significantly reducing the risk of accidents and runaway reactions. nih.gov This technology has been successfully applied to the synthesis of various α-halo ketones and other active pharmaceutical ingredients. nih.govacs.org

Table 1: Comparison of Synthetic Routes

| Feature | Traditional Method (e.g., Elemental Bromine) | Emerging Sustainable Methods |

|---|---|---|

| Bromine Source | Elemental Bromine (Br₂) | N-bromosuccinimide (NBS), CuBr₂, In-situ generated Br₂ |

| Safety | High risk (toxic, corrosive, runaway reactions) nih.gov | Improved safety (solid reagents, small reaction volumes) nih.gov |

| Technology | Batch processing | Continuous flow chemistry, catalytic reactions researchgate.netnih.gov |

| Sustainability | High waste generation, hazardous byproducts | Reduced waste, potential for solvent recycling, better atom economy acsgcipr.org |

| Efficiency | Can have issues with selectivity and yield | High efficiency and selectivity, rapid optimization uc.pt |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The dual functionality of this compound—an electrophilic carbon at the C-2 position and an aromatic ring amenable to substitution—opens up a wide array of potential transformations.

Future research will likely explore:

Nucleophilic Substitution Reactions: As potent alkylating agents, α-halo esters readily undergo substitution reactions. wikipedia.org This includes reactions with ammonia (B1221849) to produce amino acids, or with azides to form azido-esters, which are precursors to other nitrogen-containing compounds. wikipedia.org

Carbon-Carbon Bond Formation: The compound is an ideal substrate for classic and modern C-C bond-forming reactions. This includes the Darzens reaction to form α,β-epoxy esters (glycidic esters) and various cross-coupling reactions. wikipedia.org Palladium-catalyzed couplings with arylboronic acids or organosilanes, for example, could be used to synthesize α-aryl esters, a common motif in pharmaceuticals. acs.orgorganic-chemistry.org

Radical and Carbenoid Chemistry: Exploration into radical-mediated transformations offers an alternative pathway to functionalize the molecule. nih.gov Furthermore, under basic conditions, α-halo ester enolates can exhibit carbenoid-like behavior, leading to unique cycloaddition or insertion reactions. acs.org

Table 2: Potential Reaction Pathways

| Reaction Class | Reagent/Catalyst | Potential Product |

|---|---|---|

| Nucleophilic Substitution | Ammonia (NH₃) | Methyl 2-amino-3-(4-chlorophenyl)propanoate wikipedia.org |

| Darzens Condensation | Ketone/Aldehyde, Base | α,β-Epoxy ester (Glycidic ester) wikipedia.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Methyl 2-aryl-3-(4-chlorophenyl)propanoate |

| Hiyama Coupling | Aryl silane, Ni catalyst | Methyl 2-aryl-3-(4-chlorophenyl)propanoate acs.org |

| Radical Cyclization | Radical initiator | Cyclic compounds (if an unsaturated moiety is present) nih.gov |

Application in the Synthesis of New Material Science Precursors

The unique combination of a halogenated phenyl group and a reactive ester handle makes this compound a promising precursor for materials with tailored properties.

Future applications in material science could include:

Polymer Synthesis: The compound could serve as a monomer or a functional initiator for polymerization reactions. The presence of chlorine and bromine atoms could impart useful properties to the resulting polymers, such as flame retardancy or a high refractive index. The ester group could be hydrolyzed to a carboxylic acid to create polyesters or polyamides.

Non-Linear Optical (NLO) Materials: Organic compounds containing aromatic systems with specific electronic properties are of great interest for NLO applications. biointerfaceresearch.com The chlorophenyl group, combined with further functionalization enabled by the α-bromo position, could be used to design molecules with large hyperpolarizabilities, which are essential for NLO materials. biointerfaceresearch.com

Precursors for Bioactive Molecules: The chlorophenyl moiety is a common feature in many pharmaceuticals and agrochemicals. tandfonline.comresearchgate.netresearchgate.net The reactivity of the α-bromo group makes this compound a key intermediate for synthesizing complex, biologically active molecules. chemimpex.com Its structure allows for the introduction of various functional groups, facilitating the exploration of new chemical space in drug discovery.

Advanced Stereocontrol Strategies for Enantioselective Transformations

The C-2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For applications in pharmaceuticals and life sciences, controlling this stereochemistry is critical.

Emerging strategies for stereocontrol include:

Organocatalytic Asymmetric Bromination: One of the most promising areas is the use of chiral organocatalysts to directly introduce the bromine atom enantioselectively. While much of the pioneering work has focused on aldehydes and ketones, these methods are being extended to ester substrates. acs.orgrsc.orgnih.gov Chiral aminocatalysts, such as diphenylpyrrolidine derivatives, can activate the substrate towards enantioselective attack by a bromine source like NBS. rsc.orgresearchgate.net

Catalytic Asymmetric Cross-Coupling: An alternative approach involves starting with racemic this compound and using a chiral catalyst in a cross-coupling reaction. This dynamic kinetic resolution process can convert a racemic mixture into a single, enantiomerically enriched product. Nickel/diamine catalyst systems have shown success in the asymmetric Hiyama cross-coupling of racemic α-bromo esters. acs.org

Chiral Auxiliaries: Traditional methods involving chiral auxiliaries, such as deriving the ester from a chiral alcohol or using tartrate-derived bromoacetals, remain a viable strategy for achieving high enantiomeric excess. rsc.org

Table 3: Strategies for Stereocontrol

| Strategy | Description | Key Features |

|---|---|---|

| Organocatalysis | Direct enantioselective α-bromination using a chiral catalyst. rsc.orgnih.gov | Metal-free, environmentally benign, high enantioselectivity (up to 96% ee reported for aldehydes). rsc.org |

| Dynamic Kinetic Resolution | Asymmetric cross-coupling of the racemic α-bromo ester with a chiral catalyst. acs.org | Utilizes the entire racemic starting material to form a single enantiomer of the product. |

| Chiral Precursors | Bromination of an ester derived from a chiral starting material (e.g., tartrate). rsc.org | Stoichiometric use of chiral material, often provides high diastereoselectivity. |

| Asymmetric Bromohydroxylation | Catalytic enantioselective bromohydroxylation of the corresponding α,β-unsaturated ester. nih.gov | Creates two new stereocenters simultaneously with high enantioselectivity. |

Integrated Computational and Experimental Approaches for Compound Characterization and Reaction Prediction

The integration of computational chemistry with experimental work is becoming indispensable for modern chemical research. This dual approach can accelerate discovery, optimize reaction conditions, and provide deep mechanistic insights.

For this compound, these integrated methods can be applied to:

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. This allows researchers to predict the most likely outcomes of a reaction, understand selectivity, and even predict the relative reactivity of different halogenating agents. rsc.org For example, computational studies can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise process involving intermediates. nih.govresearchgate.net

Spectroscopic Characterization: Computational models can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the structural confirmation of newly synthesized compounds and intermediates.

Design of New Materials and Molecules: Molecular modeling and docking studies can predict how molecules containing the 4-chlorophenyl moiety interact with biological targets or with each other in a material. tandfonline.comnih.gov By calculating properties like the molecular electrostatic potential (MEP), scientists can understand the non-covalent interactions that govern molecular recognition and self-assembly, guiding the design of new drugs or functional materials. biointerfaceresearch.com

Table 4: Computational Tools and Their Applications

| Computational Tool | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis, transition state searching. rsc.org | Understanding reaction pathways, predicting product selectivity, rationalizing catalyst performance. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density. | Characterizing chemical bonds and non-covalent interactions. |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the molecule over time. nih.gov | Understanding conformational preferences, interactions with solvents or biological macromolecules. |

| Molecular Docking | Predicting the binding orientation of a molecule to a target. biointerfaceresearch.com | Guiding the design of bioactive compounds, understanding structure-activity relationships. |

Q & A

Q. What are the common synthetic routes for Methyl 2-bromo-3-(4-chlorophenyl)propanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves bromination of a precursor ester, such as methyl 3-(4-chlorophenyl)propanoate, using brominating agents (e.g., NBS or HBr). Optimization includes controlling stoichiometry, solvent polarity (e.g., DMF or methanol), and temperature (reflux conditions are common). For example, demonstrates a related synthesis using sulfuric acid as a catalyst and trimethyl orthoformate to stabilize intermediates, achieving 90% yield via phase separation and solvent evaporation . Key factors include avoiding hydrolysis of the ester group and ensuring complete bromination via monitoring by TLC or NMR.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : 1H and 13C NMR are critical for confirming structure. The bromine and chlorine substituents induce distinct splitting patterns: the 4-chlorophenyl group shows aromatic protons as a doublet (δ ~7.3–7.4 ppm, J = 8–9 Hz), while the methyl ester appears as a singlet (δ ~3.6 ppm). provides a template for interpreting splitting patterns, such as the triplet for brominated CH2 groups (δ ~3.36 ppm, J = 7.4 Hz) . Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight (e.g., [M+H]+ at m/z 277.5). IR can verify ester carbonyl (~1740 cm⁻¹).

Q. What are the critical steps in the purification of this compound, and how does solvent selection impact purity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using toluene or ethanol) is essential. Phase separation during workup (e.g., toluene and water in ) removes polar byproducts . Solvent choice affects crystal morphology and purity; non-polar solvents minimize ester hydrolysis. For halogenated aromatics, ensure low residual halide content via elemental analysis or ion chromatography.

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model bromination pathways, predicting regioselectivity and transition states. For example, comparing experimental NMR shifts () with computed chemical shifts (GIAO method) validates intermediates . If experimental and computational data conflict (e.g., unexpected stereochemistry), revisiting solvent effects or transition-state approximations in simulations may resolve discrepancies.

Q. What strategies are recommended for analyzing and resolving stereochemical outcomes in the synthesis of halogenated aromatic esters?

- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers, while NOESY NMR identifies spatial proximity of substituents. highlights the use of rac-methyl esters, suggesting racemization risks during synthesis . For stereospecific reactions, employ chiral catalysts (e.g., BINOL-derived ligands) or enantiopure starting materials. X-ray crystallography (e.g., using SHELX in ) definitively assigns absolute configuration .

Q. How can X-ray crystallography using programs like SHELX and ORTEP-3 aid in confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) refines bond lengths and angles, resolving ambiguities in halogen positioning . ORTEP-3 ( ) visualizes thermal ellipsoids, identifying disorder in the 4-chlorophenyl or bromoester groups . For example, reports monoclinic crystal data (P21/c) for a related bromochlorophenyl ketone, guiding space group selection .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation of the 4-chlorophenyl group) or impurities. Variable-temperature NMR can distinguish conformational exchange (e.g., coalescence of split peaks at higher temps). Compare with literature (e.g., ’s 1H-NMR at 300 MHz) to identify solvent or concentration artifacts . If crystallography ( ) and NMR disagree, revisit sample preparation for polymorphism or hydrate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.